N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both nitrogen and sulfur atoms in a fused ring structure This particular compound is characterized by the presence of a benzothiazole ring attached to a propanamide group, which is further substituted with a 4-methylphenylthio group
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This is followed by the introduction of the propanamide group through acylation reactions. The final step involves the substitution of the 4-methylphenylthio group using thiolation reactions. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like iodine or samarium triflate .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylthio group can be replaced by other nucleophiles such as halides or amines.
Condensation: The benzothiazole ring can participate in condensation reactions with various electrophiles to form new heterocyclic compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique properties.
Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential as therapeutic agents.
Medicine: The compound is being explored for its potential use in drug discovery and development. It has shown activity against various biological targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide: This compound has a nitro group instead of the 4-methylphenylthio group, which may result in different biological activities.
N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide: The presence of a methoxy group instead of the 4-methylphenylthio group can influence the compound’s chemical reactivity and biological properties.
N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide: The substitution of a chlorine atom can lead to variations in the compound’s pharmacological profile and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-7-9-13(10-8-11)21-12(2)16(20)19-17-18-14-5-3-4-6-15(14)22-17/h3-10,12H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCZXGHCMAVDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.